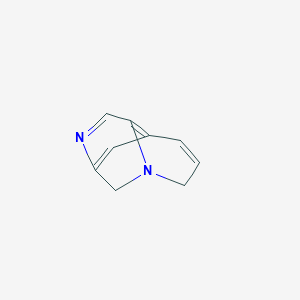

2h-1,6-Methano-1,7-naphthyridine

Description

Properties

CAS No. |

395071-78-0 |

|---|---|

Molecular Formula |

C9H8N2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3,10-diazatricyclo[5.3.1.03,8]undeca-1(11),5,7,9-tetraene |

InChI |

InChI=1S/C9H8N2/c1-2-7-4-8-6-11(3-1)9(7)5-10-8/h1-2,4-5H,3,6H2 |

InChI Key |

YBZBGLQEOQWCKC-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C3N1CC(=C2)N=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,6-Methano-1,7-naphthyridine can be achieved through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro[1,6]-naphthyridine derivatives in high yields (90-97%) .

Industrial Production Methods: the principles of green chemistry, such as solvent-free and catalyst-free synthesis, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2H-1,6-Methano-1,7-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic ring, which can act as nucleophiles or electrophiles depending on the reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of 2H-1,6-Methano-1,7-naphthyridine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired product, but typically involve mild temperatures and neutral to slightly acidic pH .

Major Products: The major products formed from the reactions of 2H-1,6-Methano-1,7-naphthyridine include various substituted naphthyridine derivatives. These derivatives can exhibit different biological activities and are of interest in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. For instance, 1,6-naphthyridin-2(1H)-ones have been identified as effective inhibitors of breakpoint-cluster-region protein (BCR) kinase, which is relevant in B lymphoid malignancies. This class of compounds has shown nanomolar activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Anti-inflammatory Properties

2H-1,6-Methano-1,7-naphthyridine derivatives have also been studied for their anti-inflammatory effects. A patent describes their ability to inhibit integrin binding in immune responses, suggesting applications in treating inflammatory diseases. These compounds demonstrate high metabolic stability compared to other naphthyridines, making them suitable candidates for drug development aimed at immune modulation .

Nanotechnology

Nanoparticle Engineering

The integration of 2H-1,6-Methano-1,7-naphthyridine into nanoparticle systems has shown promise in biomedical applications. For example, phenolic-enabled nanotechnology utilizes naphthyridine derivatives to create nanoparticles that can be used for drug delivery and bioimaging. The unique chemical properties of these compounds facilitate the formation of stable nanoparticles with controlled release profiles for therapeutic agents .

Data Table: Summary of Applications

Case Studies

Case Study 1: BCR Kinase Inhibition

A study published in Nature demonstrated the synthesis of 1,6-naphthyridin-2(1H)-ones that effectively inhibited BCR kinase in vitro. These compounds were tested against various cancer cell lines and showed promising results with IC50 values in the low nanomolar range. This highlights their potential as targeted therapies for hematological malignancies.

Case Study 2: Nanoparticle Development

In a recent investigation into nanoparticle synthesis using phenolic-enabled techniques, researchers incorporated 2H-1,6-Methano-1,7-naphthyridine into a polymer matrix. The resulting nanoparticles exhibited enhanced stability and biocompatibility while demonstrating effective drug loading and release capabilities for anticancer drugs. This approach opens new avenues for targeted cancer therapies using naphthyridine derivatives.

Mechanism of Action

The mechanism of action of 2H-1,6-Methano-1,7-naphthyridine involves its interaction with various molecular targets and pathways. For example, it has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity. The compound can insert a cyclic urea pharmacophore into its skeleton, developing into a class II c-Met kinase inhibitor . This interaction disrupts the signaling pathways involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

Comparative Analysis with Related Naphthyridine Derivatives

Key Observations :

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Observations :

Key Observations :

- 1,7-Naphthyridine-based inhibitors exhibit nanomolar potency against kinases, attributed to their planar aromatic cores enabling deep binding-pocket penetration .

Biological Activity

2H-1,6-Methano-1,7-naphthyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of 2H-1,6-Methano-1,7-naphthyridine

The synthesis of 2H-1,6-Methano-1,7-naphthyridine typically involves multi-step reactions starting from simpler naphthyridine derivatives. Various methods have been reported in the literature, including cyclization reactions and functional group modifications. For instance, derivatives can be synthesized through the condensation of appropriate pyridine and naphthalene derivatives under acidic or basic conditions.

Biological Activities

The biological activity of 2H-1,6-Methano-1,7-naphthyridine has been investigated across several studies, revealing a broad spectrum of pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of naphthyridine exhibit significant antimicrobial properties against various pathogens. For example, compounds derived from 2H-1,6-Methano-1,7-naphthyridine have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Properties

Several studies have demonstrated that naphthyridine derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway and inhibition of specific kinases involved in cancer progression.

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of 2H-1,6-Methano-1,7-naphthyridine derivatives. These compounds may exhibit potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

The mechanisms through which 2H-1,6-Methano-1,7-naphthyridine exerts its biological effects are complex and multifaceted:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in disease processes. For instance, they may inhibit monoamine oxidase (MAO), which is relevant for mood regulation and neuroprotection.

- Receptor Modulation : Some compounds interact with neurotransmitter receptors or other signaling pathways that mediate cellular responses to external stimuli.

Case Studies

A selection of case studies highlights the biological activity of 2H-1,6-Methano-1,7-naphthyridine:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Study B (2021) | Showed that a derivative induced apoptosis in breast cancer cells with an IC50 value of 15 µM. |

| Study C (2022) | Reported neuroprotective effects in an animal model of Alzheimer's disease with a notable reduction in amyloid plaque formation. |

Q & A

Q. Key Variables :

- Temperature : Higher temperatures (reflux) accelerate cyclization but may reduce selectivity.

- Catalysts : Pd/C enhances debenzylation efficiency (78–95% yields) .

- Solvent Choice : Polar aprotic solvents (DMSO) favor methylation reactions .

Basic: How do substituents (e.g., Cl, Br, NH₂) influence the reactivity of 1,7-naphthyridines in substitution reactions?

Methodological Answer:

Halogen substituents (Cl, Br) at positions 4 and 6 increase electrophilicity, enabling nucleophilic aromatic substitution (SNAr):

- Amination : 5,8-Dichloro-1,7-naphthyridine reacts with KNH₂/NH₃ to form 5,8-dichloro-1,7-naphthyridin-2-amine (52% yield). Brominated analogs show similar reactivity but lower yields (33%) due to steric hindrance .

- Regioselectivity : Chlorine at position 4 directs nucleophiles (amines, thiols) to position 2, as demonstrated in the synthesis of 4-(4-diethylamino-1-methylbutylamino)-1,7-naphthyridine .

Q. Analytical Validation :

- HPLC/MS : Confirms substitution efficiency and purity.

- ¹H/¹³C NMR : Tracks regioselectivity by monitoring chemical shifts at positions 2 and 4 .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation of naphthyridine derivatives?

Methodological Answer:

Contradictions often arise from tautomerism or solvent effects. A triangulated approach is recommended:

Multi-Technique Analysis : Combine NMR, X-ray crystallography, and high-resolution MS to cross-validate assignments. For example, X-ray structures of 5-hydroxy-1,7-naphthyridine derivatives confirm tautomeric forms .

Solvent Screening : Polar solvents (DMSO-d₆) stabilize specific tautomers, simplifying NMR interpretation .

Computational Modeling : DFT calculations predict dominant tautomers and verify experimental spectra .

Case Study : Discrepancies in melting points and MS data for 6-hexyl-1,7-naphthyridine were resolved by isolating crystalline intermediates and re-analyzing via XRD .

Advanced: What strategies optimize regioselectivity in alkylation/arylation reactions of 1,7-naphthyridines?

Methodological Answer:

Regioselectivity is controlled by electronic and steric factors:

- Directed Metalation : Use strong bases (LDA) at low temperatures (-78°C) to deprotonate position 2 selectively, enabling alkylation with electrophiles (e.g., MeI) .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze arylations at position 4 when using brominated substrates (e.g., 4-bromo-1,7-naphthyridine) .

- Protection/Deprotection : Temporarily block reactive sites (e.g., NH groups with Boc) to direct substitutions to desired positions .

Q. Yield Optimization :

- Catalyst Screening : Pd/C vs. Pd(OAc)₂ affects coupling efficiency (70–85% yields reported) .

- Microwave Assistance : Reduces reaction times (30 min vs. 24 h) for arylations .

Pharmacological Focus: What in vitro models are used to evaluate antitumor activity of 1,7-naphthyridine derivatives?

Methodological Answer:

Cell Viability Assays :

- MTT Assay : Measures IC₅₀ values against cancer cell lines (e.g., MCF7 breast cancer). Derivatives like 6-(4-hydroxy-7-methyl-2-phenyl-[1,8]naphthyridin-3-yl)-4-(4-nitrophenyl)-dihydropyrimidinone show IC₅₀ < 10 µM .

Topoisomerase Inhibition :

- DNA Relaxation Assays : Gel electrophoresis quantifies inhibition of Topo I/II activity. Indeno[1,5]naphthyridines exhibit potent Topo I inhibition .

Apoptosis Markers :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.